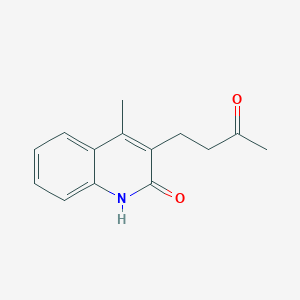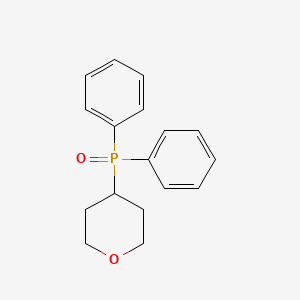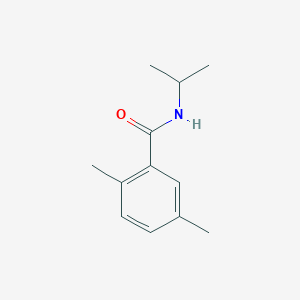
N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MMB-2201, is a synthetic cannabinoid that was first identified in 2014. It belongs to the indole-3-carboxamide family of synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MMB-2201 has gained popularity among recreational drug users due to its potent psychoactive effects, but it also has potential scientific research applications.
作用機序
Like other synthetic cannabinoids, N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide binds to the cannabinoid receptors in the brain and body, specifically the CB1 and CB2 receptors. This binding leads to the activation of the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, appetite, mood, and memory. This compound has been shown to have a high affinity for the CB1 receptor, which may contribute to its potent psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and cognition, as well as increased heart rate and blood pressure. This compound has also been shown to have neurotoxic effects, which may contribute to its potential for abuse and addiction.
実験室実験の利点と制限
One advantage of using N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potency, which allows for the study of the effects of synthetic cannabinoids at lower doses. However, this compound also has limitations, including its potential for abuse and addiction, as well as its neurotoxic effects. These limitations must be taken into account when designing experiments involving this compound.
将来の方向性
There are several future directions for research involving N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research could focus on the development of safer and more effective synthetic cannabinoids for therapeutic use. Another area of research could focus on the development of new methods for detecting synthetic cannabinoids in biological samples, which could aid in the identification and prevention of synthetic cannabinoid abuse. Additionally, more research is needed to fully understand the long-term effects of synthetic cannabinoid use on the brain and body.
合成法
N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a variety of methods, including the condensation of 4-methylphenylacetic acid with 2-methylbenzylamine and subsequent reaction with N-methyl-N-(methylsulfonyl)chloroacetamide. Another method involves the reaction of 4-methylphenylacetic acid with 2-methylbenzylamine and N-(methylsulfonyl)chloroacetamide in the presence of a catalyst.
科学的研究の応用
N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has potential scientific research applications in the field of cannabinoid research. It can be used to study the effects of synthetic cannabinoids on the human body, including their effects on the endocannabinoid system. This compound can also be used to study the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, as well as their potential therapeutic uses.
特性
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-8-10-17(11-9-14)20(24(3,22)23)13-18(21)19-12-16-7-5-4-6-15(16)2/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUROGHQLALPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B5737483.png)
![2-(phenoxymethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5737484.png)


![3-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5737509.png)
![4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737513.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5737518.png)
![2-methoxy-6-methyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5737530.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5737533.png)



![N-[2-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5737581.png)
